4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom and a methoxy group attached to a naphthalene ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline can be achieved through a reductive amination process. One common method involves the reaction of 4-methoxynaphthaldehyde with 4-fluoroaniline in the presence of a reducing agent such as sodium borohydride (NaBH4) and iodine (I2) in methanol (MeOH) under neutral conditions . This reaction results in the formation of the desired secondary amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic amines with biological targets.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(1-methylcyclohexyl)aniline: This compound features a cyclohexyl group instead of a naphthalene ring, which can result in different chemical and biological properties.
4-fluoro-N-[(6-methoxynaphthalen-2-yl)methyl]aniline: Similar to the target compound but with a different position of the methoxy group on the naphthalene ring.
Uniqueness
4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group on the naphthalene ring makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-21-18-11-6-13(16-4-2-3-5-17(16)18)12-20-15-9-7-14(19)8-10-15/h2-11,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOADTAUWAABHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.